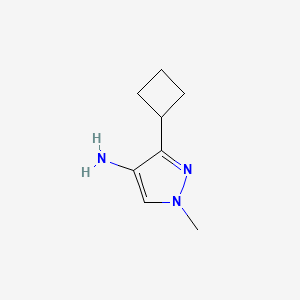
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of cyclobutanone with hydrazine to form the cyclobutyl hydrazone intermediate. This intermediate is then subjected to cyclization with methylhydrazine to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclobutyl hydrazone and its subsequent cyclization. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Lacks the cyclobutyl group, resulting in different chemical properties.
3-Cyclobutyl-1H-pyrazol-4-amine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is unique due to the presence of both cyclobutyl and methyl groups on the pyrazole ring
Propiedades
Número CAS |
1393101-18-2 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 |
Nombre IUPAC |
3-cyclobutyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-7(9)8(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 |
Clave InChI |
YHMJZEHNPAQYLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2CCC2)N |
SMILES canónico |
CN1C=C(C(=N1)C2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)
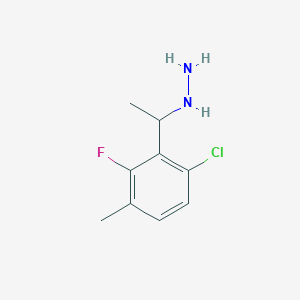
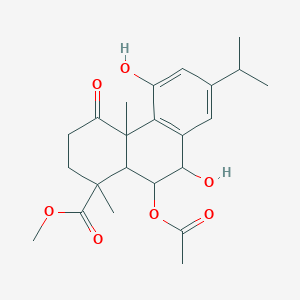

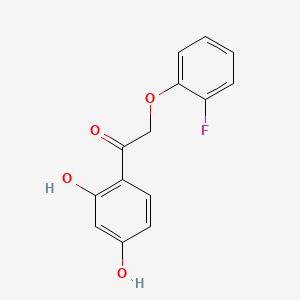
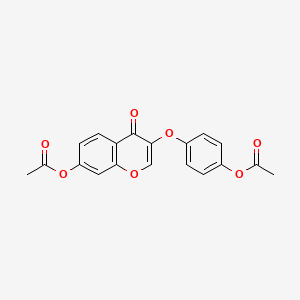
![4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1652062.png)
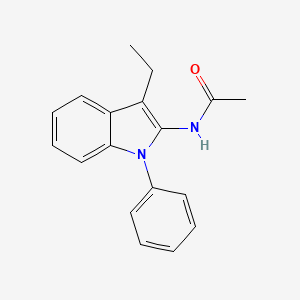
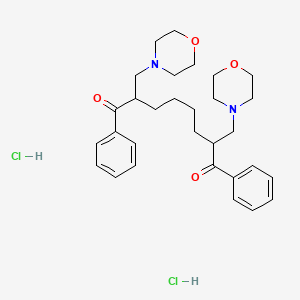

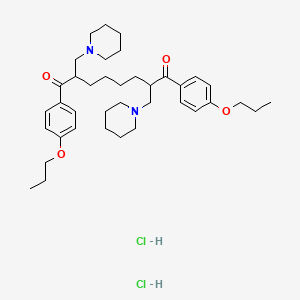
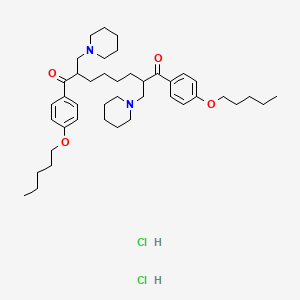

![Tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1652075.png)
